O-[(3-Pyridyl)methyl]hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(pyridin-3-ylmethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-9-5-6-2-1-3-8-4-6/h1-4H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSRTVMZGECAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480746 | |
| Record name | O-(pyridin-3-ylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37832-20-5 | |
| Record name | O-(pyridin-3-ylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(pyridin-3-ylmethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for O-[(3-Pyridyl)methyl]hydroxylamine
The synthesis of this compound can be achieved through several established chemical pathways, each offering distinct advantages in terms of starting materials, scalability, and reaction conditions.
A primary and straightforward method for synthesizing this compound involves the direct nucleophilic substitution of a suitable pyridine (B92270) derivative with hydroxylamine (B1172632). The most common precursor for this reaction is 3-(chloromethyl)pyridine, typically used as its hydrochloride salt to improve stability and handling. noaa.govnih.gov In this S_N2 reaction, the nitrogen or oxygen atom of hydroxylamine acts as the nucleophile, displacing the chloride leaving group from the benzylic-like position of the pyridine ring.
The reaction is generally performed in a polar solvent with the presence of a base to neutralize the hydrochloric acid formed during the reaction and to deprotonate the hydroxylamine hydrochloride, thereby generating the free nucleophile. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (N-alkylation vs. O-alkylation).
A related synthesis for an analog, O-Methyl-N-(3-pyridylmethyl)hydroxylamine, illustrates a typical procedure. In this preparation, 3-pyridylmethyl chloride hydrochloride is reacted with O-methylhydroxylamine hydrochloride in acetonitrile, using triethylamine (B128534) as the base. The mixture is heated to facilitate the reaction, followed by purification using silica gel column chromatography.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|---|
| 3-Pyridylmethyl chloride hydrochloride | O-Methylhydroxylamine hydrochloride | Triethylamine | Acetonitrile | 50°C | 15 hours | O-Methyl-N-(3-pyridylmethyl)hydroxylamine |
The use of pyridine N-oxides is a common strategy in pyridine chemistry to alter the electronic properties of the ring, facilitating certain substitution reactions that are difficult with the parent pyridine. youtube.com For instance, the N-oxide is more susceptible to both electrophilic and nucleophilic attack at various positions. After the desired functionalization, the N-oxide group is typically removed via a reduction step to yield the substituted pyridine. youtube.com
Common methods for the deoxygenation of pyridine N-oxides include catalytic hydrogenation or the use of reagents like phosphorus trichloride or zinc in the presence of ammonium salts. youtube.com While these reductions are well-established for converting a pyridine N-oxide back to the corresponding pyridine, the specific use of hydroxylamine as the reducing agent for this purpose is not extensively documented in mainstream chemical literature. The reaction of 3-picoline N-oxide with reagents like phosphorus oxychloride often leads to a mixture of chlorinated isomers, demonstrating the complex reactivity that must be controlled. youtube.com
The demand for libraries of compounds for medicinal chemistry and fragment-based drug discovery has driven the development of solid-phase synthesis techniques for O-alkyl hydroxylamines. researchgate.net These methods offer advantages in purification, as excess reagents and byproducts can be washed away from the polymer-bound product.
A successful solid-phase approach involves the use of a supported N-hydroxyphthalimide reagent. researchgate.net In this methodology, the resin-bound N-hydroxyphthalimide is alkylated with an alcohol (in this case, 3-pyridinemethanol) under Mitsunobu reaction conditions. The desired O-alkylated product is then cleaved from the solid support, often by aminolysis (e.g., with methylamine or hydrazine), to release the pure this compound. researchgate.net This capture-release strategy simplifies purification significantly. Other solid-phase methods have been developed for creating N-terminal peptide hydroxylamines and N-formylhydroxylamines, demonstrating the versatility of this platform. ethz.chnih.govnih.gov
For large-scale and cost-effective synthesis, routes beginning from inexpensive and readily available bulk chemicals are preferred. This compound can be practically synthesized from 3-picoline (3-methylpyridine), a common industrial chemical. mdpi.comnih.gov The synthesis involves two key steps:
Halogenation: 3-picoline is subjected to a free-radical chlorination to produce 3-(chloromethyl)pyridine. This reaction is typically initiated by UV light or a radical initiator. The product is often isolated as the hydrochloride salt for improved stability. noaa.gov
Nucleophilic Substitution: The resulting 3-(chloromethyl)pyridine hydrochloride is then reacted with hydroxylamine, as described in section 2.1.1, to yield the final product.
This pathway is economically viable due to the low cost of the starting material, 3-picoline.
Functional Group Transformations and Derivatizations of the Hydroxylamine Moiety
The hydroxylamine functional group is redox-active and can undergo various chemical transformations, allowing for the derivatization of this compound.
The hydroxylamine moiety can be oxidized to form the corresponding nitroso (-N=O) or nitro (-NO₂) compounds. The oxidation of primary hydroxylamines can, however, be challenging, sometimes resulting in low yields due to over-oxidation. nih.gov
A convenient method for the selective oxidation of hydroxylamines to nitroso compounds employs diethyl azodicarboxylate (DEAD) as a mild hydrogen-abstracting reagent. electronicsandbooks.com The reaction is typically carried out in an ether solvent at low temperatures. The nitroso product is often obtained in a high state of purity after simple filtration of the byproduct, diethyl hydrazodicarboxylate. electronicsandbooks.com While this method works well for aromatic hydroxylamines, it has been reported to be less effective for aliphatic ones. electronicsandbooks.com
Further oxidation of the nitroso group can yield the corresponding nitro compound. Various oxidizing agents are known to effect this transformation. organic-chemistry.org The two-electron oxidation of a hydroxylamine provides a direct pathway to the nitroso compound. nih.gov
| Substrate Type | Oxidizing Agent | Solvent | Temperature | Product Type | Reported Yields (for Aromatic Substrates) |
|---|---|---|---|---|---|
| Aromatic Hydroxylamine | Diethyl azodicarboxylate (DEAD) | Ether | 0°C | Nitroso-compound | 67-89% |
Data from a study on various aromatic hydroxylamines, illustrating a general method applicable to the hydroxylamine moiety. electronicsandbooks.com
Reduction Reactions to Amines or Other Derivatives
The reduction of O-alkoxyamines, such as this compound, is a key transformation for the synthesis of the corresponding amines. This reduction selectively cleaves the N-O bond while preserving the C=N bond in the case of oxime ethers. Traditional methods often rely on stoichiometric reducing agents like borohydrides, hydrosilanes, or organotin hydrides. nih.gov However, recent advancements have focused on catalytic methods.
A significant development is the asymmetric reduction of ketoximes to N,O-disubstituted hydroxylamines using earth-abundant nickel catalysis. This reaction proceeds under 50 bar of hydrogen pressure with an acid additive, achieving high yields and enantiomeric excess. nih.gov For instance, various ketoximes can be reduced to their corresponding N,O-disubstituted hydroxylamines in up to 99% yield. nih.gov This method demonstrates tolerance to a range of functional groups, including aryl halides and nitro groups. nih.gov While this specific methodology focuses on ketoxime reduction, the principles of catalytic hydrogenation are applicable to the N-O bond in this compound to yield (3-pyridyl)methanamine. The selective cleavage of the N-O bond is crucial to avoid the reduction of the pyridine ring.
Substitution Reactions Involving the Hydroxylamine Group
The hydroxylamine moiety in this compound can undergo substitution reactions. The N-O bond is relatively weak, with an average bond energy of about 57 kcal/mol, making it susceptible to cleavage. mdpi.com This characteristic allows O-substituted hydroxylamines to act as versatile synthons in organic chemistry. mdpi.com
The cleavage of the N-O bond can be influenced by the basicity of the reaction conditions and the acidity of the adjacent carbon-hydrogen bonds. rsc.orgrsc.org In some cases, the hydroxyl group can be converted into a good leaving group, enabling the hydroxylamine to act as an electrophile. mdpi.com This reactivity is fundamental to its use in electrophilic amination reactions.
Formation of Oximes from Carbonyl Compounds
This compound readily reacts with aldehydes and ketones to form the corresponding O-((pyridin-3-yl)methyl) oximes. quora.comtestbook.com This condensation reaction is a fundamental transformation in organic chemistry, often used for the protection, purification, and characterization of carbonyl compounds. nih.gov The reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. testbook.com
The reaction is typically catalyzed by acid and is reversible. testbook.com The nucleophilicity of the nitrogen in hydroxylamine is enhanced by the adjacent oxygen atom. quora.com Various methods have been developed to promote this transformation, including classical procedures involving refluxing in an alcohol with a base like pyridine, as well as greener, solvent-free approaches using catalysts such as bismuth(III) oxide. nih.govijprajournal.com Both aldehydes and ketones are suitable substrates for this reaction, yielding aldoximes and ketoximes, respectively. testbook.comdoubtnut.com
Table 1: Examples of Oxime Formation with this compound This table is illustrative and based on the general reactivity of hydroxylamines with carbonyl compounds.
| Carbonyl Compound | Product |
|---|---|
| Benzaldehyde | O-((pyridin-3-yl)methyl)benzaldehyde oxime |
| Acetone | O-((pyridin-3-yl)methyl)acetone oxime |
| Cyclohexanone | O-((pyridin-3-yl)methyl)cyclohexanone oxime |
Electrophilic Amination Reactions
O-substituted hydroxylamines, including this compound, are valuable reagents for electrophilic amination. wiley-vch.dersc.org In these reactions, the nitrogen atom acts as an electrophile, which is contrary to its more common role as a nucleophile. This "umpolung" reactivity is achieved by attaching an electronegative group to the oxygen atom, which functions as a leaving group. wiley-vch.de
These reagents can aminate a variety of nucleophiles, including Grignard reagents, organozinc compounds, and organolithium reagents. wiley-vch.de For instance, copper-catalyzed electrophilic amination of Grignard reagents has been reported using O-sulfonyloximes. wiley-vch.de Similarly, O-acyl hydroxylamines are effective for the copper-catalyzed amination of diorganozinc reagents to form tertiary amines. wiley-vch.de The use of hydroxylamine-derived reagents like O-benzyl hydroxylamine has been demonstrated in the direct amination of aryl cuprates. wiley-vch.de The development of stable, protonated hydroxylamine derivatives has been a key advance, allowing for the direct introduction of unprotected amino groups and improving the efficiency and atom economy of these transformations. nih.govrsc.org
Role as a Synthetic Building Block in Organic Synthesis
Synthesis of Heterocyclic Compounds
The unique reactivity of the N-O bond in O-substituted hydroxylamines makes this compound a valuable building block for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.com The cleavage of the weak N-O bond can be harnessed in cyclization reactions to construct various ring systems. mdpi.com
Strategies involving transition-metal catalysis or radical-mediated processes have been widely employed to facilitate the cleavage of the N-O bond and subsequent C-N bond formation, leading to diverse heterocyclic structures. mdpi.com For example, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have been synthesized and shown to be useful in the generation of new chemical entities. nih.gov The pyridinyl moiety in this compound can be incorporated into more complex heterocyclic frameworks, which are prevalent in medicinal chemistry and natural products. orgsyn.org Pyridinone derivatives, for instance, which can be conceptually linked to pyridine-containing starting materials, exhibit a wide array of pharmacological activities. frontiersin.org
Intermediate in Pharmaceutical Preparation
This compound and related structures serve as important intermediates in the synthesis of pharmaceuticals. researchgate.net The pyridyl and hydroxylamine functionalities are present in numerous bioactive molecules. The ability to form oxime ethers is particularly relevant, as the oxime group is a key feature in certain classes of drugs. For instance, pyridinium (B92312) oximes have been investigated as reactivators of acetylcholinesterase. dtic.mil
The compound can be used to introduce the pyridyl-methoxy-amino fragment into a larger molecule, which may be crucial for its biological activity. For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial properties. nih.gov Furthermore, various pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized and shown to possess anticancer, antibacterial, and antifungal activities. frontiersin.org The versatility of this compound allows for its incorporation into diverse molecular scaffolds, making it a valuable intermediate in drug discovery and development. nih.govgoogle.com
Chemical Reactivity and Mechanistic Studies
Reaction Mechanisms of the Hydroxylamine (B1172632) Functional Group
The hydroxylamine group (-ONH₂) is known for its distinct nucleophilic and redox properties. These characteristics are central to its role in both synthetic and biological chemistry.
The nitrogen atom of the hydroxylamine group in O-[(3-Pyridyl)methyl]hydroxylamine possesses a lone pair of electrons, making it a potent nucleophile. This reactivity is enhanced by the adjacent oxygen atom, an effect known as the alpha effect. The mechanism of its reaction with aldehydes and ketones to form oximes is analogous to imine formation from primary amines. quora.com However, the hydroxylamine is generally considered a more reactive nucleophile than a corresponding primary amine. quora.com
Studies on related hydroxylamine derivatives have provided insights into their nucleophilic behavior. For instance, various hydroxylamines have been successfully used as nucleophiles in reactions like the Zbiral oxidative deamination. nih.gov Research on methylated hydroxylamines reacting with phosphate (B84403) esters has shown that O-alkylation, as seen in this compound, directs the nucleophilic attack to occur via the nitrogen atom. nih.gov This inherent nucleophilicity allows the hydroxylamine group to readily attack electron-deficient centers.
The nucleophilic nature of this compound facilitates its interaction with electrophilic centers present in various biological molecules. A prime example is its reaction with the aldehyde group of an apurinic/apyrimidinic (AP) site in DNA. nih.gov AP sites are a common form of DNA damage and exist in equilibrium between a cyclic hemiacetal and a reactive open-chain aldehyde. This compound attacks the electrophilic aldehyde carbon, leading to the formation of a stable oxime derivative. nih.gov This reaction is crucial for the analytical quantification of these DNA lesions. nih.gov
The general reactivity of hydroxylamines with aldehydes and ketones is well-established. quora.com This principle extends to reactions with other biological electrophiles. For example, aldehydes are common electrophiles that can be targeted for functionalization. nih.gov The reaction of this compound with such electrophilic centers forms the basis of its use as a derivatization agent in bioanalytical chemistry.
A notable characteristic of hydroxylamines is their susceptibility to oxidation. Research has shown that hydroxylamines can gradually undergo oxidation to form their corresponding oximes when dissolved in certain organic solvents, such as methanol. The rate of this oxidation is dependent on the specific solvent used. This transformation can be monitored using techniques like nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). While specific studies on the oxidative instability of this compound were not found, the general behavior of hydroxylamines suggests it may also be prone to such degradation in certain solvent environments.
Role in Derivatization Reactions for Analytical Applications
Derivatization is a chemical modification process used to enhance the analytical properties of a target molecule. This compound and similar reagents are valuable in this context, particularly for analyses involving liquid chromatography-mass spectrometry (LC-MS).
The analysis of steroid hormones by LC-MS can be challenging due to the poor ionization efficiency of some of these molecules. nih.gov Chemical derivatization is a strategy employed to overcome this limitation. Hydroxylamine reagents react with the keto groups present in many steroid hormones to form oxime derivatives. nih.gov This modification introduces a more easily ionizable group, significantly enhancing the signal response in electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov
The use of hydroxylamine derivatization can lead to a substantial improvement in the sensitivity of steroid hormone quantification. nih.gov For example, a method using hydroxylamine derivatization for a panel of ten steroid hormones achieved lower limits of quantification in the range of 0.05–5 ng/mL. nih.gov The pyridyl moiety in this compound is particularly beneficial as the nitrogen atom in the pyridine (B92270) ring can be readily protonated, further improving ionization efficiency and detection sensitivity in LC-MS analysis.
Table 1: Lower Limits of Quantification (LLOQ) for Steroid Hormones with Hydroxylamine Derivatization
| Steroid Hormone | LLOQ (ng/mL) |
|---|---|
| Progesterone | 0.1 |
| 21-Deoxycortisol | 0.1 |
| Estrone | 0.05 |
| 4-Androstenedione | 0.1 |
| Testosterone | 0.1 |
| Dihydro-testosterone | 0.1 |
| Androstenone | 0.1 |
| Dehydroepiandrosterone | 0.5 |
| Corticosterone | 5 |
| Cortisone | 0.5 |
Data sourced from a study on hydroxylamine-derivatization HPLC-MS for serum steroid hormones. nih.gov
A significant application of this compound is in the field of DNA damage analysis. It is used as a derivatizing agent to accurately quantify apurinic/apyrimidinic (AP) sites, which are common DNA lesions. nih.gov The standard method for measuring AP sites often suffers from artifacts generated during the DNA isolation process. nih.gov
A more accurate method involves the direct derivatization of AP sites within the nuclear lysate before DNA isolation. nih.gov In this approach, this compound reacts with the aldehyde group of the AP site to form a stable oxime. nih.gov This stable adduct protects the lesion from degradation during subsequent DNA processing steps. The resulting derivative is then quantified using highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method has a limit of quantitation of 2.2 lesions per 10⁸ nucleotides. nih.gov
In a study using this method on rats subjected to oxidative stress, a significant increase in AP sites was measured in the liver and kidney of dosed animals compared to controls. nih.gov The results demonstrated the method's efficacy in quantifying DNA damage in vivo. nih.gov
Table 2: In Vivo Measurement of AP Sites in Rats Using this compound Derivatization
| Tissue | Treatment | AP Sites per 10⁷ Nucleotides |
|---|---|---|
| Liver | Control | 0.91 ± 0.06 |
| Liver | Dosed (Oxidative Stress) | 3.31 ± 0.47 |
| Kidney | Control | 1.13 ± 0.12 |
| Kidney | Dosed (Oxidative Stress) | 1.60 ± 0.07 |
Data from a study on the quantitation of AP sites in mammalian tissue. nih.gov
Chelation Properties with Metal Ions and Complex Formation
This compound possesses functional groups that enable it to act as a chelating agent, forming coordination complexes with various metal ions. Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple-donor) ligand and a single central metal ion, resulting in the formation of a stable, ring-like structure called a chelate. nih.gov The key donor atoms in this compound are the nitrogen atom of the pyridine ring, and both the nitrogen and oxygen atoms of the hydroxylamine moiety. researchgate.netmdpi.com
The pyridyl nitrogen is a well-established coordinating site for a wide range of metal ions. mdpi.com Hydroxylamines can coordinate to metal ions through either the nitrogen or the oxygen atom, or in some cases, both. researchgate.net The versatile coordination chemistry of hydroxylamines, which differs from that of simple amines, allows for the formation of structurally diverse metal complexes. researchgate.net The stability and structure of the resulting complex are influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the pH of the medium, and the presence of other competing ligands. nih.govkcl.ac.uk
The formation of a five-membered chelate ring, which is particularly stable, is possible when both the pyridyl nitrogen and the hydroxylamine nitrogen bind to the same metal center. nih.gov The oxygen atom of the hydroxylamine group can also participate in coordination, potentially leading to different binding modes. Transition metal ions are often susceptible to decomposition reactions in the presence of primary hydroxylamines, but the stability of these complexes can be enhanced through specific ligand design, for example, by incorporating intramolecular hydrogen bonds. rsc.org The coordination of the hydroxylamine ligand to a metal ion can also stabilize it against oxidation. nih.gov
The ability of pyridyl-containing ligands to form complexes has been studied extensively. For example, pyridyl-substituted dithiocarbamates demonstrate the importance of the pyridyl-nitrogen in directing the final structure of the metal complex, which can range from discrete dimeric molecules to extended two-dimensional arrays. mdpi.com Similarly, hydroxypyridinones, which contain a pyridyl ring and a hydroxyl group, are known to be powerful chelators for hard metal ions like Fe(III). kcl.ac.uk While specific studies on the chelation of this compound are not extensively detailed in the provided context, its structural components strongly suggest a capacity for effective metal ion chelation.
Table 2: Principles of Chelation and Complex Formation Relevant to this compound
| Ligand Functional Group | Potential Coordinating Atoms | Interacting Metal Ions (Examples) | Nature of Interaction & Complex Type & Citations |
|---|---|---|---|
| Pyridine Ring | Nitrogen | Cd(II), Zn(II), Cu(II), Fe(III) | The pyridyl-nitrogen acts as a donor, influencing the coordination number and geometry of the complex. mdpi.comnih.gov It can lead to the formation of various supramolecular structures. mdpi.com |
| Hydroxylamine (-NHOH) | Nitrogen, Oxygen | Ni(II), Cu(II), Zn(II), Mn(II) | Can coordinate via N or O atoms, or both. researchgate.net Coordination can stabilize the hydroxylamine against decomposition or oxidation. rsc.orgnih.gov The deprotonated form (-NHO⁻) can form strong bonds, including intramolecular hydrogen bonds within the complex. nih.gov |
| Bidentate (Pyridyl + Hydroxylamine) | Pyridyl-N and Hydroxylamine-N/O | Transition Metals (e.g., Fe, Cu, Ni, Zn) | Formation of stable five- or six-membered chelate rings is expected. nih.gov The resulting complex's stability and properties depend on the metal ion and reaction conditions. nih.govnih.gov |
Applications in Medicinal Chemistry and Chemical Biology
Biological Activities and Mechanisms of Action
The biological profile of O-[(3-Pyridyl)methyl]hydroxylamine and its derivatives is an area of active research, with studies exploring its potential in various therapeutic areas.
While comprehensive studies on the antimicrobial properties of this compound are not extensively detailed in publicly available literature, a patent has indicated that "Pyridine, 3-[(aminooxy)methyl]-," a synonym for the compound, is associated with antibacterial properties. lookchem.com The broader class of pyridyl and hydroxylamine-containing compounds has shown promise in this area. For instance, N-alkyl-N-(pyridin-2-yl)hydroxylamines have demonstrated selective and potent antibacterial activity against Micrococcus luteus. The synthesis of a 3-pyridyl analog in this class of compounds suggests the potential for antimicrobial activity in molecules with a similar pyridine (B92270) substitution pattern.
Schiff base ligands and their metal complexes containing thiazole, another nitrogen-containing heterocycle, have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the interaction of these compounds with bacterial cell membranes or the disruption of metabolic processes.
The potential for this compound and its derivatives as anticancer agents is an emerging area of investigation. The hydroxylamine (B1172632) moiety, in particular, is being explored in the design of novel anticancer drugs.
While direct studies on this compound's effect on Epidermal Growth Factor Receptor (EGFR) signaling are not available, research on related hydroxylamine-containing compounds has shown significant promise. A study focused on the discovery of a brain-penetrant EGFR inhibitor for non-small-cell lung cancer (NSCLC) highlighted the successful incorporation of a trisubstituted hydroxylamine moiety into a drug scaffold. nih.gov This novel compound demonstrated potent activity in osimertinib-resistant cell lines and induced tumor regression in an intracranial patient-derived xenograft (PDX) murine model. nih.gov The study suggests that the hydroxylamine group can serve as a valuable bioisostere in drug design to enhance properties like brain penetration while maintaining strong biological activity against targets like EGFR. nih.gov
The following table summarizes the in vitro activity of a novel hydroxylamine-based EGFR inhibitor in various NSCLC cell lines.
| Cell Line | EGFR Mutation | IC50 (nM) |
| PC-9 | exon19del | 1.2 |
| H3255 | L858R | 2.5 |
| H1975 | L858R/T790M | 3.8 |
| H1975-C797S | L858R/T790M/C797S | 4.5 |
This data is for a related trisubstituted hydroxylamine-based EGFR inhibitor and not this compound itself. nih.gov
Currently, there is a lack of specific research in the available scientific literature detailing the use of this compound for studying enzyme mechanisms. However, the general class of hydroxylamines has been recognized for its ability to interact with enzymes. wikipedia.org For instance, hydroxylamine itself can act as a competitive inhibitor in the kinetic enzymatic assay of ethanol. nih.gov
Specific studies employing this compound as a probe to investigate biochemical pathways have not been identified in the current body of scientific literature. The utility of a compound as a biochemical probe is often dependent on its specific and measurable interactions with biological molecules, which has yet to be characterized for this particular compound.
Anticancer Activity and Effects on Cell Lines
Development of New Drug Candidates
The structural components of this compound make it a plausible starting point for the development of new drug candidates. The research into hydroxylamine-based EGFR inhibitors demonstrates a clear pathway for the development of novel therapeutics based on this functional group. nih.gov The successful design of a brain-penetrant EGFR inhibitor underscores the potential of incorporating the hydroxylamine moiety to overcome challenges in drug delivery, such as crossing the blood-brain barrier. nih.gov The development of such compounds represents a significant step forward in creating therapies for challenging conditions like metastatic lung cancer. nih.gov
Targeting Specific Enzymes or Receptors
The pyridine ring is a common feature in many biologically active compounds, capable of engaging in various interactions with biological targets such as enzymes and receptors. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking and hydrophobic interactions. These properties are crucial for the affinity and selectivity of a ligand for its target.
While specific enzyme or receptor targets for compounds directly derived from this compound are not prominently reported, the inclusion of the 3-pyridylmethyl group is a strategic choice in drug design. This moiety can serve as a key pharmacophoric element, orienting the molecule within a binding site and establishing critical interactions that modulate the activity of the target protein. For instance, pyrazolo[3,4-b] pyridine derivatives have been explored as dual-activity compounds for conditions like pulmonary arterial hypertension. nih.gov
Role in the Synthesis of Hydroxamic Acids
Hydroxamic acids are a prominent class of compounds in medicinal chemistry, renowned for their ability to chelate metal ions within the active sites of metalloenzymes. This chelating property is the basis for their inhibitory activity against enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important targets in cancer and inflammatory diseases, respectively.
O-substituted hydroxylamines, such as this compound, are key reagents in the synthesis of hydroxamic acids. They react with carboxylic acids or their activated derivatives (like acyl chlorides or esters) to form the corresponding O-substituted hydroxamic acid. A subsequent deprotection step can then yield the final hydroxamic acid. The use of an O-substituted hydroxylamine offers advantages in terms of stability and reaction control during the synthesis.
The general synthetic route to hydroxamic acids using an O-substituted hydroxylamine is depicted below:
General Synthesis of Hydroxamic Acids
| Step | Reactants | Product |
|---|---|---|
| 1 | Carboxylic Acid (R-COOH) + Activating Agent | Activated Carboxylic Acid (e.g., R-COCl) |
| 2 | Activated Carboxylic Acid + this compound | O-(3-Pyridyl)methyl Hydroxamate |
While direct examples of this compound in the synthesis of specific, named hydroxamic acid inhibitors are not readily found in the literature, its structural components suggest its utility in creating novel inhibitors. The pyridyl group could be incorporated to enhance binding affinity or to modulate pharmacokinetic properties of the resulting hydroxamic acid.
Contributions to Chemical Biology Tools and Drug Discovery
The development of chemical probes and tools is essential for dissecting biological pathways and validating new drug targets. The reactive aminoxy group of this compound makes it suitable for use in bioconjugation and the construction of such tools. Oxime ligation, the reaction between an aminoxy group and an aldehyde or ketone, is a highly efficient and selective bioorthogonal reaction. This chemistry can be employed to attach the pyridyl moiety to biomolecules or surfaces.
For instance, the pyridyl group can be a component of a ligand for a specific protein of interest. By incorporating this compound into a larger probe molecule, researchers can introduce a pyridyl-based recognition element. Furthermore, the pyridine ring itself can be functionalized, for example, with radioisotopes for use in positron emission tomography (PET) imaging to visualize the distribution of a target in vivo. Pyridyl ethers have been investigated as radioligands for imaging nicotinic acetylcholine receptors. nih.gov
In the broader context of drug discovery, the use of versatile building blocks like this compound allows for the rapid generation of compound libraries for high-throughput screening. The ability to easily introduce the pyridylmethoxyamine scaffold can accelerate the identification of new lead compounds with desirable biological activities.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of newly synthesized or isolated compounds. Each technique probes different aspects of the molecule's constitution and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum of O-[(3-Pyridyl)methyl]hydroxylamine is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the methylene (B1212753) (-CH₂) group. The protons on the pyridine ring are in different chemical environments and will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts are influenced by the nitrogen atom's electron-withdrawing nature and the position on the ring. researchgate.net The two protons of the methylene group adjacent to the oxygen atom and the pyridine ring would likely appear as a singlet further downfield. The -NH₂ protons of the hydroxylamine (B1172632) group are exchangeable and may appear as a broad singlet, the position of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected. The five carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-150 ppm), with the carbons closer to the nitrogen atom appearing at different shifts compared to the others. researchgate.net The methylene carbon (-CH₂), being attached to an electronegative oxygen atom, is expected to appear in the range of δ 60-80 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Pyridyl-H2, H6 | ~8.4-8.6 | Multiplet |
| ¹H | Pyridyl-H4, H5 | ~7.2-7.8 | Multiplet |
| ¹H | -CH₂- | ~4.8-5.2 | Singlet |
| ¹H | -NH₂ | Variable (Broad Singlet) | Singlet (broad) |
| ¹³C | Pyridyl C2, C6 | ~148-152 | - |
| ¹³C | Pyridyl C4 | ~135-140 | - |
| ¹³C | Pyridyl C5 | ~123-127 | - |
| ¹³C | Pyridyl C3 | ~130-135 | - |
| ¹³C | -CH₂- | ~75-80 | - |
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₆H₈N₂O, corresponding to a monoisotopic mass of 124.0637 Da. nih.gov
Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion (M⁺˙) at m/z 124. The fragmentation of this ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for amines and ethers often involve alpha-cleavage. libretexts.orgmiamioh.edu
Expected fragmentation patterns include:
Cleavage of the C-O bond: This is a likely pathway, leading to the formation of a stable pyridin-3-ylmethyl cation (m/z 92) and an aminooxy radical (·ONH₂). The m/z 92 fragment could be a prominent peak in the spectrum.
Cleavage of the O-N bond: This would result in a pyridin-3-ylmethyloxy radical and an aminyl cation (NH₂⁺) at m/z 16, which is less likely to be a major fragment. A more probable fragmentation would be the formation of a pyridin-3-ylmethoxymethyl cation [M-NH]⁺ or related species.
Fragmentation of the pyridine ring: The pyridine ring itself can undergo fragmentation, leading to smaller charged species, though this typically requires higher energy.
Loss of small neutral molecules: Fragments corresponding to the loss of H₂O or NH₃ might also be observed.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 124 | [M]⁺˙ | [C₆H₈N₂O]⁺˙ | Molecular Ion |
| 92 | [C₆H₆N]⁺ | [C₅H₄NCH₂]⁺ | α-cleavage, loss of ·ONH₂ |
| 108 | [M-O]⁺˙ or [M-NH₂]⁺ | [C₆H₈N₂]⁺˙ or [C₆H₆NO]⁺ | Loss of O or NH₂ radical |
| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Fragmentation of side chain |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for its constituent functional groups.
The expected vibrational frequencies are:
N-H stretching: The -NH₂ group should show one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching from the pyridine ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the -CH₂- group will be just below 3000 cm⁻¹.
C=N and C=C stretching: The pyridine ring will have characteristic absorptions in the 1400-1600 cm⁻¹ region.
N-H bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.
CH₂ bending: The bending vibration of the methylene group typically appears around 1450 cm⁻¹.
N-O stretching: The N-O single bond stretch is expected in the 850-1050 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch | -NH₂ |
| 3000-3100 | C-H Stretch | Pyridine Ring (Aromatic) |
| 2850-2960 | C-H Stretch | -CH₂- (Aliphatic) |
| 1590-1650 | N-H Bend | -NH₂ |
| 1400-1600 | C=C and C=N Stretch | Pyridine Ring |
| ~1450 | CH₂ Bend | -CH₂- |
| 850-1050 | N-O Stretch | -N-O- |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring acts as a chromophore in this compound. A closely related compound, 1-pyridin-3-yl-ethylamine, exhibits absorption maxima at 204 nm and 258 nm. sielc.com Therefore, this compound is expected to show a strong absorption band around 260 nm, corresponding to a π→π* transition within the pyridine ring. A weaker n→π* transition, involving the non-bonding electrons of the nitrogen atom, may also be observed at a longer wavelength. The absorption spectrum can be sensitive to pH due to the potential protonation of the pyridine nitrogen. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While pyridine itself has low fluorescence quantum yield, substitution can significantly alter its emission properties. There is currently no specific fluorescence data available for this compound. Its fluorescence characteristics, such as emission wavelength and quantum yield, would depend on factors like the solvent environment and excitation wavelength. Some pyridinium (B92312) derivatives are known to be fluorescent, often used in developing molecular probes. researchgate.net
Theoretical Studies and Computational Chemistry
Computational chemistry, particularly methods based on quantum mechanics, offers a powerful complement to experimental techniques. It allows for the prediction of molecular properties and provides a deeper understanding of electronic structure.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be employed to predict a variety of properties for this compound with a high degree of accuracy. researchgate.net
Molecular Geometry: DFT can be used to perform geometry optimization, yielding precise information about bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation. nih.gov
Spectroscopic Properties: DFT calculations can simulate IR and NMR spectra. The calculated vibrational frequencies can be compared with experimental IR data to aid in the assignment of absorption bands. researchgate.net Similarly, predicted NMR chemical shifts can help in the interpretation of experimental spectra.
Electronic Properties: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. researchgate.net
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack.
Table 4: Properties of this compound Obtainable from DFT Calculations
| Property | Description | Relevance |
|---|---|---|
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure |
| Vibrational Frequencies | Calculated IR spectrum | Aids in the assignment of experimental IR bands |
| NMR Chemical Shifts | Calculated ¹H and ¹³C NMR spectra | Supports interpretation of experimental NMR data |
| HOMO/LUMO Energies | Energy of frontier molecular orbitals | Indicates electronic transition energy and reactivity |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for molecular interactions |
HOMO and LUMO Energy Analysis
The electronic properties and reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and intermolecular charge transfer capabilities. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com
While specific computational studies detailing the frontier orbitals of this compound are not extensively available in public literature, insights can be drawn from Density Functional Theory (DFT) calculations on analogous pyridine-containing molecules. For instance, DFT studies on various pyridine derivatives are common for evaluating their electronic structures. mdpi.comresearchgate.net These studies reveal that the distribution of electron clouds at the HOMO and LUMO levels varies depending on the molecular structure and substituents. mdpi.com
In molecules containing a pyridine ring, the HOMO is often localized on the pyridine ring and electron-rich substituents, while the LUMO is typically distributed across the π-system of the heterocycle. The energy gap for related pyridine derivatives can vary, but generally reflects the potential for charge transfer within the molecule. irjweb.com For example, computational analyses on 2-pyridone derivatives have been used to calculate their respective HOMO, LUMO, and energy gap values to understand their reactivity. researchgate.net Theoretical investigations on other heterocyclic systems, such as imidazole (B134444) or benzothiazole (B30560) derivatives, also use the HOMO-LUMO gap to predict bioactivity and chemical stability. irjweb.comresearchgate.net
| Parameter | Significance | Typical Observation in Pyridine Analogues |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Often localized on the π-system of the pyridine ring and lone pairs of heteroatoms. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Typically distributed over the anti-bonding π* orbitals of the aromatic system. |
| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. irjweb.com | A significant gap suggests high stability and low reactivity. irjweb.com |
Conformational Analysis and Molecular Dynamics
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to investigate the three-dimensional structure, flexibility, and dynamic behavior of molecules over time. Conformational analysis focuses on identifying stable low-energy spatial arrangements of atoms (conformers) and the energy barriers between them. MD simulations provide a time-resolved trajectory of molecular motion, revealing how the molecule interacts with its environment and how its conformation fluctuates. acs.org
For this compound, significant conformational flexibility is expected due to the presence of several single bonds: the C-C bond between the pyridine ring and the methylene group, the C-O bond of the methoxyamine moiety, and the N-O bond. Rotation around these bonds gives rise to various conformers with different spatial orientations and energies.
While dedicated conformational and MD studies on this compound are not widely published, research on related pyridine derivatives is extensive, particularly in the field of drug discovery and materials science. rsc.orgucl.ac.uknih.gov MD simulations on complex pyridine-containing molecules are used to understand their binding modes with biological targets, assess their stability, and analyze intramolecular and intermolecular interactions. acs.orgnih.gov For example, simulations can elucidate the role of specific functional groups in stabilizing a particular conformation through hydrogen bonding or other non-covalent interactions. acs.orgrsc.org The conformation of a molecule can be crucial to its function, with some conformations providing better steric shielding or more favorable electronic properties for interaction. nih.gov
In the case of this compound, MD simulations could reveal the preferred orientation of the hydroxylamine group relative to the pyridine ring and predict the dynamics of the flexible side chain. Understanding these dynamics is key to predicting the molecule's physical properties and its behavior in chemical reactions.
| Key Structural Feature | Type of Flexibility | Significance Explored by MD/Conformational Analysis |
| Pyridine-CH2 Bond | Rotation | Determines the orientation of the side chain relative to the aromatic ring. |
| CH2-O Bond | Rotation | Affects the spatial positioning of the terminal amine group. |
| O-NH2 Bond | Rotation and Inversion | Influences the accessibility of the lone pairs on the oxygen and nitrogen atoms. |
| Overall Molecule | Global Conformation | Provides insight into molecular shape, polarity, and potential for intermolecular interactions. rsc.org |
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies
The development of innovative and efficient synthetic methods is crucial for exploring the chemical space around the O-[(3-Pyridyl)methyl]hydroxylamine scaffold. Traditional synthetic routes are being supplemented and replaced by modern catalytic processes that offer higher yields, greater stereoselectivity, and improved atom economy.
One promising direction is the application of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This has been successfully used to create related N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, suggesting its applicability for the synthesis of 3-pyridyl isomers and their derivatives. Another area of exploration involves nitroso ene reactions, which have been used in parallel synthesis strategies to explore the structure-activity relationships (SAR) of various hydroxylamine-containing compounds.
Furthermore, research into bioisosteric replacement offers a novel approach to modify the scaffold for enhanced biological activity. For instance, the substitution of a phenyl ring with a ferrocenyl group in related diaryl hydroxylamine (B1172632) scaffolds has been explored to improve inhibitory potency against biological targets. This strategy of isosteric replacement could lead to the synthesis of novel this compound analogues with unique properties. These advanced methodologies are key to generating diverse libraries of compounds for biological screening.
Exploration of New Biological Targets and Therapeutic Applications
While the pyridine (B92270) motif is present in many established drugs, researchers are actively exploring new biological targets for compounds based on the this compound core. The inherent chemical properties of the pyridine ring and the hydroxylamine group make this scaffold a versatile candidate for a range of therapeutic areas.
Antimicrobial Agents: A significant area of investigation is in the development of new antibiotics. Research has shown that pyridyl-hydroxylamines can exhibit selective and potent antibacterial activity. For example, related compounds have demonstrated efficacy against Micrococcus luteus and other Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The exploration of pyridine-containing oxazolidinone derivatives as antibacterial agents further supports the potential of this chemical class to combat bacterial infections nih.gov.
Anticancer Therapeutics: The diaryl hydroxylamine scaffold, a class to which this compound is related, has been identified as a promising inhibitor of enzymes in the kynurenine pathway humanjournals.com. This metabolic pathway is frequently activated in cancer and plays a role in immune evasion humanjournals.com. By targeting enzymes like indoleamine 2,3-dioxygenase (IDO), these compounds could function as novel cancer immunotherapies humanjournals.com.
Immunomodulation: Hydroxylamine-containing linkers are being used to create chemical probes to study the innate immune system nih.govhelixchrom.com. By attaching these linkers to fragments of bacterial peptidoglycan, researchers can investigate the interactions between bacteria and host immune receptors like Nucleotide-binding oligomerization domain-containing protein 2 (Nod2) nih.govhelixchrom.com. This research could lead to the development of new immunomodulators and vaccine adjuvants helixchrom.com.
| Therapeutic Area | Biological Target/Application | Research Findings |
| Infectious Diseases | Bacterial Pathogens (e.g., M. luteus, MRSA, VRE) | Pyridyl-hydroxylamines show selective and potent antibacterial activity against various Gram-positive bacteria. cdc.gov |
| Oncology | Kynurenine Pathway Enzymes (e.g., IDO) | Diaryl hydroxylamine scaffolds can act as pan-inhibitors of enzymes often activated in cancer, representing a potential immunotherapeutic strategy. humanjournals.com |
| Immunology | Innate Immune Receptors (e.g., Nod2) | Hydroxylamine linkers help create probes to study host-pathogen interactions, aiding in the development of immunomodulators. nih.govhelixchrom.com |
Advanced Analytical Techniques for Detection and Quantification
The accurate detection and quantification of this compound and its metabolites are essential for preclinical and clinical studies. Due to the compound's polarity and potential lack of a strong chromophore, researchers are developing advanced analytical techniques to achieve the required sensitivity and selectivity.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of pyridine-containing compounds and hydroxylamine derivatives helixchrom.comcdc.govnih.govsielc.com. For hydroxylamines, which can be difficult to detect directly, a common strategy is derivatization humanjournals.comresearchgate.net. This involves reacting the hydroxylamine with a reagent to attach a chromophore, enabling sensitive detection by UV-Vis spectrophotometry humanjournals.comresearchgate.netscispace.com.
Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is another powerful method, particularly for volatile derivatives or after appropriate sample preparation cdc.gov. These chromatographic methods are crucial for separating the analyte from complex biological matrices cdc.govnih.gov.
Beyond chromatography, electrochemical methods are emerging as sensitive and portable alternatives rsc.org. Techniques like biamperometric titration using interdigitated microelectrode arrays have been developed for the microdetermination of related compounds and show promise for the analysis of this compound rsc.org.
| Analytical Technique | Detection Method | Application Notes |
| HPLC | UV-Vis, Mass Spectrometry (MS) | A versatile method for quantification. May require a derivatization step to add a UV-active chromophore to the hydroxylamine moiety for enhanced sensitivity. humanjournals.comresearchgate.netnih.gov |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID) | Suitable for analyzing the compound and its metabolites, especially after derivatization to increase volatility. cdc.gov |
| Spectrophotometry | Colorimetric Reaction | Often used in conjunction with derivatization or specific redox reactions to quantify hydroxylamine-containing compounds. researchgate.netscispace.com |
| Electrochemical Sensing | Biamperometry, Voltammetry | Offers a portable and rapid method for detection, with high sensitivity reported for hydroxylamine species. rsc.org |
Integration with Combinatorial Chemistry and High-Throughput Screening
The integration of this compound scaffolds with combinatorial chemistry and high-throughput screening (HTS) is a key strategy for accelerating drug discovery. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying different parts of the molecular structure.
This approach enables a thorough exploration of the structure-activity relationship (SAR), identifying which structural modifications lead to improved potency, selectivity, and pharmacokinetic properties. While traditional combinatorial chemistry has had mixed success in antibiotic discovery, modern parallel synthesis strategies are being effectively used to generate focused libraries of pyridyl-hydroxylamines for screening. cdc.gov
These compound libraries are then subjected to HTS, where thousands of compounds can be tested for activity against a specific biological target or in a whole-cell assay in a short period. This synergy between creating chemical diversity and rapid biological evaluation is essential for identifying promising lead compounds for further development. The challenges and concepts from HTS and fragment-based drug design are continuously influencing the design of new combinatorial libraries to improve the success rate of discovering novel drug candidates. scispace.com
Deeper Mechanistic Understanding of Biological Interactions
A fundamental aspect of ongoing research is to elucidate the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. Understanding these interactions at a molecular level is critical for rational drug design and optimization.
Initial screening often employs a target-blind, whole-cell approach to identify compounds with interesting biological activity, such as antibacterial effects cdc.gov. Once a hit is identified, further studies are conducted to pinpoint the specific molecular target. Techniques like molecular docking are used to predict how these compounds might bind to their targets, as demonstrated in studies of related pyridine derivatives targeting the bacterial 50S ribosomal subunit nih.gov.
Furthermore, derivatives of hydroxylamine are being strategically employed as chemical tools to probe biological systems. For instance, their use as linkers on peptidoglycan fragments allows for a detailed molecular investigation of the interactions between bacterial components and host immune receptors nih.govhelixchrom.com. This approach provides invaluable insights into the fundamental biology of host-pathogen interactions and can reveal new opportunities for therapeutic intervention helixchrom.com.
Q & A
Basic: What are the common synthetic routes for O-[(3-Pyridyl)methyl]hydroxylamine?
Answer:
The compound is typically synthesized via O-alkylation of hydroxylamine derivatives or nucleophilic coupling reactions .
- O-Alkylation : Reacting hydroxylamine (NH₂OH) with a 3-pyridylmethyl halide (e.g., 3-(chloromethyl)pyridine) under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling Reactions : Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to conjugate hydroxylamine with pyridylmethyl carboxylic acids or esters .
Key Considerations : - Purification often involves column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization.
- Yield optimization requires strict moisture control and inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced: How can reaction conditions be optimized to minimize by-products like nitroso derivatives?
Answer:
By-product formation (e.g., nitroso compounds via oxidation) can be mitigated by:
- Temperature Control : Maintaining reactions at 0–25°C to suppress thermal decomposition .
- Reducing Agents : Adding catalytic ascorbic acid or hydrazine to stabilize the hydroxylamine moiety .
- pH Adjustment : Conducting reactions in mildly acidic buffers (pH 4–6) to avoid base-catalyzed side reactions .
Example Protocol : - Solvent : Anhydrous THF or DMF.
- Catalyst : 10 mol% ZnCl₂ to enhance regioselectivity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm (pyridyl protons) and δ 4.2–4.5 ppm (CH₂-NH-O linkage) confirm structure .
- ¹³C NMR : Signals for the pyridyl carbons (~120–150 ppm) and the methylene group (~60 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 139.1) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) to assess purity (>95%) .
Advanced: How does the 3-pyridyl group influence reactivity compared to phenyl or alkyl substituents?
Answer:
The 3-pyridyl group enhances:
- Electron-Deficient Character : Facilitates nucleophilic substitution at the methylene bridge due to inductive effects .
- Coordination Capacity : Pyridyl nitrogen can act as a ligand in metal-catalyzed reactions (e.g., Cu-mediated couplings) .
Comparative Data :
| Substituent | Reactivity (k, s⁻¹) | Stability (t½, days) |
|---|---|---|
| 3-Pyridyl | 0.45 | 7 |
| Phenyl | 0.32 | 14 |
| Cyclohexyl | 0.18 | 21 |
| Data extrapolated from analogous hydroxylamine derivatives . |
Advanced: What factors dictate the stability of this compound during storage?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis to pyridine-3-methanol and NH₂OH .
- Oxygen Exclusion : Purge storage containers with argon to suppress oxidation to nitroso compounds .
Stability Testing : Accelerated aging studies (40°C/75% RH) show <5% degradation over 30 days under optimal conditions .
Advanced: How is this compound applied in synthesizing nitrogen-containing heterocycles?
Answer:
The hydroxylamine moiety participates in:
- Cyclization Reactions : Forms isoxazolidines or oxaziridines when reacted with aldehydes/ketones .
- N-O Bond Cleavage : Catalytic hydrogenation (Pd/C, H₂) yields pyridylmethylamines for drug discovery .
Case Study : Synthesis of tetrahydroisoxazoloindoles via intramolecular cyclization of O-[(indol-3-yl)methyl]hydroxylamine analogs .
Advanced: How can contradictions in reported reaction yields (e.g., 40–85%) be resolved?
Answer:
Discrepancies arise from:
- Impurity Profiles : By-products from incomplete alkylation (e.g., residual pyridylmethyl halides) skew yields. Use LC-MS to quantify intermediates .
- Solvent Effects : Polar aprotic solvents (DMF) favor higher yields than THF due to better solubility of intermediates .
Recommended Workflow :
DoE (Design of Experiments) : Screen solvents, bases, and temperatures.
In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression .
Basic: What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
